2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-({4-nitrobenzoyl}amino)benzoate
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Overview
Description
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-({4-nitrobenzoyl}amino)benzoate is a complex organic compound that features a biphenyl group, a nitrophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-({4-nitrobenzoyl}amino)benzoate typically involves multiple steps. One common approach is to start with the preparation of the biphenyl-4-yl acetic acid, which is then converted to the corresponding acyl chloride. This intermediate is then reacted with 3-amino benzoic acid to form the amide linkage. The final step involves the esterification of the carboxylic acid group with 4-nitrophenyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-({4-nitrobenzoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) over palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Alcohols or amines in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Biphenyl-4-carboxylic acid.
Reduction: 2-(Biphenyl-4-yl)-2-oxoethyl 3-{[(4-aminophenyl)carbonyl]amino}benzoate.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-({4-nitrobenzoyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-({4-nitrobenzoyl}amino)benzoate is not fully understood, but it is believed to interact with specific molecular targets through its amide and ester groups. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The nitrophenyl group may also play a role in its activity by undergoing reduction to form reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-yl acetic acid: Shares the biphenyl group but lacks the ester and amide functionalities.
4-Nitrophenyl benzoate: Contains the nitrophenyl and benzoate groups but lacks the biphenyl moiety.
3-Aminobenzoic acid derivatives: Similar amide linkage but different substituents on the aromatic ring.
Uniqueness
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-({4-nitrobenzoyl}amino)benzoate is unique due to its combination of biphenyl, nitrophenyl, and benzoate groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C28H20N2O6 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 3-[(4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C28H20N2O6/c31-26(21-11-9-20(10-12-21)19-5-2-1-3-6-19)18-36-28(33)23-7-4-8-24(17-23)29-27(32)22-13-15-25(16-14-22)30(34)35/h1-17H,18H2,(H,29,32) |
InChI Key |
KWAIDUMBKKIMOH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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